![molecular formula C17H17FN4O3S B2550791 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione CAS No. 897472-30-9](/img/structure/B2550791.png)
1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Similar benzothiazole-based compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to inhibit quorum sensing, a bacterial cell-cell communication mechanism .
Biochemical Pathways
Similar benzothiazole-based compounds have been found to inhibit quorum sensing pathways in bacteria .
Result of Action
Similar benzothiazole-based compounds have been found to inhibit quorum sensing, thereby potentially reducing biofilm formation and virulence production in bacteria .
Biochemical Analysis
Biochemical Properties
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory prostaglandins. Additionally, the compound interacts with various receptors, potentially modulating signal transduction pathways .
Cellular Effects
The effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects the expression of inflammatory cytokines such as IL-6 and TNF-α in immune cells . These effects suggest that the compound can modulate both cell survival and immune responses.
Molecular Mechanism
At the molecular level, 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects through several mechanisms. It binds to specific enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes leads to the inhibition of prostaglandin synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione vary with dosage. At lower doses, it exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic processes are crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . It is distributed widely in the body, with significant accumulation in the liver, kidneys, and inflamed tissues . The compound’s ability to cross cell membranes and its affinity for certain tissues are key factors in its therapeutic potential.
Subcellular Localization
Within cells, 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is localized in specific subcellular compartments . It has been found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Preparation Methods
The synthesis of 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of intermediate compounds. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione moiety, resulting in the formation of hydroxyl derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione include other benzothiazole derivatives and piperazine-containing molecules. For example:
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound also features a benzothiazole ring and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds are known for their antibacterial and antipsychotic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.
Properties
IUPAC Name |
1-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-11-1-2-12-13(9-11)26-17(19-12)21-7-5-20(6-8-21)16(25)10-22-14(23)3-4-15(22)24/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBLGJQPUTRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
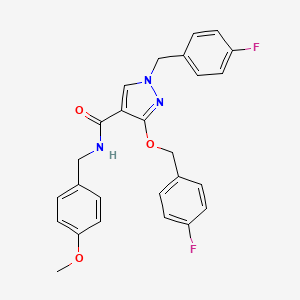
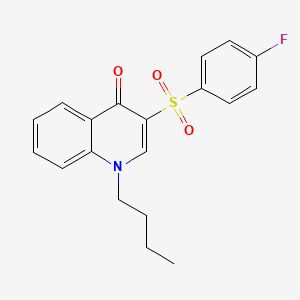
![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)
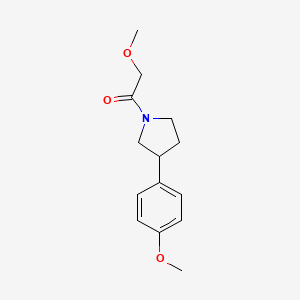
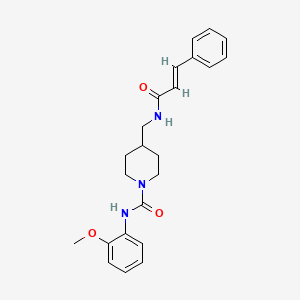
![2-Methyl-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2550721.png)
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)
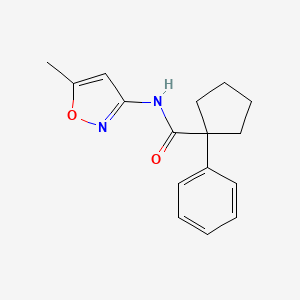
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)
![N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550728.png)
![5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)
